molecular formula C4HCl2N2NaO B8016603 sodium;4,6-dichloropyrimidin-2-olate

sodium;4,6-dichloropyrimidin-2-olate

Cat. No.: B8016603
M. Wt: 186.96 g/mol
InChI Key: ZNGRTCQXWSMPHP-UHFFFAOYSA-M
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Description

Sodium 4,6-dichloropyrimidin-2-olate is a heterocyclic sodium salt featuring a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a deprotonated hydroxyl group (olate) at position 2 stabilized by a sodium counterion. This compound is synthesized through a multi-step process involving chlorination and hydrolysis. As described in -dichloropyrimidin-2-amine is first synthesized via reaction with phosphoryl chloride (POCl₃) and triethylamine, followed by partial hydrolysis using sodium hydroxide to yield the sodium olate derivative . The sodium salt enhances water solubility compared to its neutral form, making it advantageous for use in solution-phase reactions. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions due to the electron-withdrawing chlorine substituents activating the pyrimidine ring.

Properties

IUPAC Name

sodium;4,6-dichloropyrimidin-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O.Na/c5-2-1-3(6)8-4(9)7-2;/h1H,(H,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGRTCQXWSMPHP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(N=C1Cl)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2N2NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium;4,6-dichloropyrimidin-2-olate involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve a series of chemical reactions that result in the formation of the desired compound. These reactions may include steps such as condensation, hydrolysis, and esterification, depending on the starting materials and desired end product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of specialized equipment and techniques to control temperature, pressure, and other reaction parameters.

Chemical Reactions Analysis

Types of Reactions

sodium;4,6-dichloropyrimidin-2-olate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the gain of electrons, which can lead to the conversion of functional groups to different states.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce new functional groups, while reduction reactions may convert existing groups to different states.

Scientific Research Applications

sodium;4,6-dichloropyrimidin-2-olate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It may be used in biological studies to investigate its effects on different biological systems.

    Medicine: The compound could have potential therapeutic applications, depending on its biological activity.

    Industry: this compound may be used in industrial processes, such as the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of sodium;4,6-dichloropyrimidin-2-olate involves its interaction with specific molecular targets and pathways. This can include binding to receptors or enzymes, altering their activity, and affecting various cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural and functional differences between sodium 4,6-dichloropyrimidin-2-olate and related compounds:

Compound Name Substituents Functional Groups Key Properties Synthesis Highlights
Sodium 4,6-dichloropyrimidin-2-olate Cl at 4,6; O− at 2; Na+ counterion Pyrimidine ring, olate, Cl Water-soluble, reactive at Cl sites Chlorination + NaOH hydrolysis
Sodium 3,5,6-trichloropyridin-2-olate Cl at 3,5,6; O− at 2; Na+ counterion Pyridine ring, olate, Cl Higher Cl density, lipophilic Not specified in evidence
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl at 2; CH₃ at 6; COOH at 4 Pyrimidine ring, carboxylic acid Solid, acidic (pKa ~3–4) Not detailed
6-Chloropyrimidine-4-carboxylic acid Cl at 6; COOH at 4 Pyrimidine ring, carboxylic acid Reactivity at COOH for derivatization Hydrolysis of precursor
4,6-Dichloropyrimidin-2-amine Cl at 4,6; NH₂ at 2 Pyrimidine ring, amine Nucleophilic amine group POCl₃ chlorination

Substituent Effects

  • Chlorine Position : The 4,6-dichloro substitution pattern in sodium 4,6-dichloropyrimidin-2-olate creates symmetrical electron-withdrawing effects, enhancing NAS reactivity. In contrast, the asymmetrical 3,5,6-trichloro substitution in the pyridine derivative () may lead to regioselectivity differences in reactions .
  • Functional Groups : The olate group in sodium 4,6-dichloropyrimidin-2-olate provides a strong base, while the carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid introduces acidity (pKa ~3–4), influencing pH-dependent reactions .

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